1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

Topoisomerase I inhibition Camptothecin analogue DNA cleavable complex assay

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone (CAS 149809-31-4, molecular formula C₁₀H₁₀ClNO₃, MW 227.64 g/mol) is a 1,4-benzodioxane-derived ortho-amino-α-chloroketone. The compound serves as the critical Friedländer condensation precursor for constructing the B-ring of 7-substituted 10,11-(ethylenedioxy)-(20S)-camptothecin analogues, including the clinical-stage topoisomerase I inhibitor lurtotecan (GI147211/GG211).

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 149809-31-4
Cat. No. B130712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
CAS149809-31-4
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)N)C(=O)CCl
InChIInChI=1S/C10H10ClNO3/c11-5-8(13)6-3-9-10(4-7(6)12)15-2-1-14-9/h3-4H,1-2,5,12H2
InChIKeyXIVQDDQILMFQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone (CAS 149809-31-4): Strategic Intermediate for 10,11-Ethylenedioxy Camptothecin Topoisomerase I Inhibitors


1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone (CAS 149809-31-4, molecular formula C₁₀H₁₀ClNO₃, MW 227.64 g/mol) is a 1,4-benzodioxane-derived ortho-amino-α-chloroketone [1]. The compound serves as the critical Friedländer condensation precursor for constructing the B-ring of 7-substituted 10,11-(ethylenedioxy)-(20S)-camptothecin analogues, including the clinical-stage topoisomerase I inhibitor lurtotecan (GI147211/GG211) [2][3]. Its defining structural features—the 7-amino group ortho to the 6-chloroacetyl moiety on the saturated 2,3-dihydro-1,4-benzodioxin scaffold—enable both the regioselective formation of the camptothecin pentacyclic core and the subsequent nucleophilic displacement at the 7-chloromethyl position to introduce water-solubilizing amines [2][4]. Commercially available at 95–98% purity from multiple global suppliers, this intermediate is primarily procured by medicinal chemistry and process chemistry groups engaged in camptothecin analogue development .

Why 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone Cannot Be Replaced by Generic Benzodioxin Chloroethanone Analogs


Substitution of CAS 149809-31-4 with structurally related benzodioxin chloroethanone building blocks is precluded by three interdependent factors. First, the 10,11-ethylenedioxy A-ring substitution pattern—uniquely delivered by this 2,3-dihydro-1,4-benzodioxin intermediate—confers a measurably different pharmacological profile on the final camptothecin product compared to the 10,11-methylenedioxy analogue: the ethylenedioxy derivative (compound 7) exhibits 29% higher aqueous solubility (5.8 vs. 4.5 mg/mL) and distinct topoisomerase I inhibitory potency (IC₅₀ 416 vs. 300 nM) relative to its methylenedioxy counterpart [1]. Second, the ortho-relationship of the 7-amino group to the 6-chloroacetyl moiety is essential for Friedländer cyclocondensation with the tricyclic keto-lactone; regioisomeric or amide-linked analogues (e.g., 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, CAS 42477-07-6) lack the requisite ortho-amino-ketone architecture and cannot participate in this ring-forming step [2][3]. Third, the 7-position acylation regiochemistry of the saturated benzodioxin system is non-trivial: Friedel-Crafts acylation of 2,3-dihydro-1,4-benzodioxin derivatives yields the 7-acyl product as the major regioisomer, a selectivity that is reversed in the unsaturated benzodioxin series, meaning that alternative starting materials produce different constitutional isomers incompatible with the established camptothecin synthetic route [4].

Quantitative Differentiation Evidence for 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone Versus Closest Analogs


Topoisomerase I Cleavable Complex Inhibition: Ethylenedioxy vs. Methylenedioxy Derivative Head-to-Head

The final camptothecin derivative assembled from CAS 149809-31-4—7-[(4-methylpiperazino)methyl]-10,11-(ethylenedioxy)-(20S)-camptothecin trifluoroacetate (compound 7)—was directly compared with its 10,11-methylenedioxy congener (compound 6, derived from CAS 149809-26-7), camptothecin, and topotecan in the purified topoisomerase I cleavable complex enzyme assay [1]. Compound 7 inhibited topoisomerase I with an IC₅₀ of 416 nM, compared to 300 nM for the methylenedioxy analogue 6, 679 nM for camptothecin, and 1028 nM for topotecan [1]. Thus, while the methylenedioxy derivative was ~1.4-fold more potent than the ethylenedioxy derivative at the isolated enzyme level, the ethylenedioxy compound 7 was 1.6-fold more potent than camptothecin and 2.5-fold more potent than the clinically used topotecan [1]. This enzyme-level potency rank order establishes that the ethylenedioxy A-ring substitution pattern (delivered exclusively by CAS 149809-31-4) produces a topoisomerase I poison with potency intermediate between the methylenedioxy analogue and the clinical benchmarks, a profile that may be advantageous for therapeutic index optimization [2].

Topoisomerase I inhibition Camptothecin analogue DNA cleavable complex assay

Aqueous Solubility Advantage of the Ethylenedioxy Camptothecin Derivative Over Methylenedioxy Analogue and Parent Camptothecin

The aqueous solubility of the final camptothecin products was measured in pH 5 acetate buffer to compare the ethylenedioxy derivative (compound 7, from CAS 149809-31-4) with its methylenedioxy counterpart (compound 6, from CAS 149809-26-7) and the parent camptothecin [1]. Compound 7 achieved a solubility of 5.8 mg/mL, which is 29% higher than the 4.5 mg/mL measured for the methylenedioxy analogue 6, and approximately 1,900-fold higher than the <0.003 mg/mL solubility of unmodified camptothecin [1]. This solubility advantage is functionally significant: at equivalent concentrations, compound 7 delivers more dissolved drug per unit volume, directly enabling the continuous intravenous infusion regimens used clinically with lurtotecan (GI147211), which relies on adequate aqueous solubility for administration [2].

Aqueous solubility Formulation development Camptothecin analogue

Human Tumor Cell Cytotoxicity Panel: Comparative Potency of Ethylenedioxy vs. Methylenedioxy Camptothecin Derivatives Across Five Cancer Cell Lines

Both camptothecin derivatives (compounds 6 and 7) were evaluated for cytotoxicity against five human tumor cell lines: SKOV3 (ovarian adenocarcinoma), SKVLB (ovarian with upregulated MDR P-glycoprotein), LOX (melanoma), T47D (breast), and HT29 (colon) [1]. Compounds 6 and 7 demonstrated IC₅₀ values ranging from 0.5 to 102 nM across the panel, with both compounds retaining full activity against the multidrug-resistant SKVLB line, indicating that P-glycoprotein-mediated efflux does not affect either the ethylenedioxy or methylenedioxy series [1]. In a separate study, the ethylenedioxy-derived GI147211 (compound 7) was reported to be 5–10 times more potent than topotecan in tumor cell cytotoxicity assays across five separate cell lines [2]. Independent review data confirm that lurtotecan—the clinical candidate derived from CAS 149809-31-4—is approximately three- to five-fold more potent than topotecan in tumor cell cytotoxicity assays in vitro [3]. This nanomolar potency combined with MDR evasion is a property of the 7-substituted 10,11-dioxy camptothecin class as a whole; however, the quantitative differentiation between ethylenedioxy and methylenedioxy at the enzyme level translates into distinct in vivo efficacy profiles [2].

Tumor cell cytotoxicity Antiproliferative activity Multidrug resistance

Synthetic Route Flexibility: Two Complimentary Pathways to the Amino-Chloroketone Intermediate

CAS 149809-31-4 can be synthesized by two mechanistically distinct routes, as documented in the GlaxoSmithKline patent literature [1][2]. Route 1 proceeds via N-protection of 1,4-benzodioxan-6-amine (CAS 22013-33-8) as the acetanilide, followed by ZnCl₂-catalyzed Friedel-Crafts condensation with chloroacetyl chloride, then acidic hydrolysis of the acetamide to liberate the free amino ketone (V) [2]. Route 2 employs direct BCl₃-mediated acylation of the unprotected aniline with chloroacetonitrile (VI), bypassing the protection/deprotection sequence [2]. This dual-route access contrasts with the methylenedioxy analogue (CAS 149809-26-7), for which the primary literature describes a single synthetic pathway with a reported yield of 52% after recrystallization [3]. The availability of two complementary routes—one using a protecting group strategy amenable to scale-up, the other a direct transformation reducing step count—provides process chemistry groups with flexibility to optimize for yield, purity, cost, or throughput depending on specific manufacturing requirements [1].

Friedel-Crafts acylation Chloroacetonitrile BCl₃-mediated acylation Process chemistry

Regiochemical Fidelity of the 7-Acyl-2,3-dihydro-1,4-benzodioxin Scaffold: Why Regioisomeric Contamination Is Avoided

The Friedel-Crafts acylation of 2,3-dihydro-1,4-benzodioxin derivatives displays a characteristic regiochemical outcome that is fundamentally different from the unsaturated 1,4-benzodioxin series [1]. In the saturated 2,3-dihydro series, the 7-acyl regioisomer is obtained as the major product, whereas the unsaturated 1,4-benzodioxin analogues yield predominantly the 6-acyl product [1]. This regiodivergence has direct consequences: the 7-acyl-6-amino-2,3-dihydro-1,4-benzodioxin scaffold (as in CAS 149809-31-4) places the amino and acyl groups in the ortho-relationship required for Friedländer condensation, whereas the 6-acyl-7-amino regioisomer would generate a different constitutional isomer of the camptothecin B-ring [2]. The regiochemical fidelity of the saturated benzodioxin system thus ensures that downstream camptothecin products bear the substituents at the intended 10,11-positions of the A-ring [2]. Attempts to use intermediates derived from the unsaturated benzodioxin series, or from non-selective acylation conditions, would introduce regioisomeric camptothecin impurities requiring burdensome chromatographic separation [1].

Friedel-Crafts regioselectivity Benzodioxin acylation Constitutional isomer control

Clinical Translation Benchmarking: Lurtotecan (GI147211) vs. Topotecan as Validated Comparator for the Ethylenedioxy Intermediate

Lurtotecan (GI147211/GG211), the clinical-stage camptothecin assembled from CAS 149809-31-4, has been benchmarked against topotecan—the most widely used water-soluble camptothecin—in multiple preclinical and clinical contexts [1]. In the topoisomerase I cleavable complex assay, lurtotecan is approximately three-fold more potent than topotecan; in tumor cell cytotoxicity assays, it is three- to five-fold more potent [1]. The liposomal formulation of lurtotecan (NX 211/OSI-211) produced a 1,000-fold greater AUC of total lurtotecan and a five-fold longer half-life than unencapsulated drug in preclinical models, with a therapeutic index three- to fourteen-fold greater than that of lurtotecan or topotecan [1]. In vivo, GI147211 induced regression of established HT-29 and SW-48 colon tumor xenografts by up to 60%, demonstrating comparable or superior efficacy to topotecan at equitoxic doses [2]. Phase I and II clinical studies have been completed for both intravenous and oral lurtotecan, and a Phase II study of liposomal lurtotecan in topotecan-resistant ovarian cancer has been conducted, confirming that the ethylenedioxy scaffold produces a drug candidate with a clinical trajectory distinct from that of topotecan [1]. No equivalent clinical development has been reported for the 10,11-methylenedioxy analogue, underscoring the translational significance of the ethylenedioxy intermediate 149809-31-4 [1].

Lurtotecan GI147211 Clinical candidate Topoisomerase I inhibitor

Procurement-Driven Application Scenarios for 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone (CAS 149809-31-4)


Total Synthesis of 7-Substituted 10,11-Ethylenedioxy Camptothecin Analogues via Friedländer Condensation

The primary and highest-value application of CAS 149809-31-4 is as the ortho-amino-ketone building block in Friedländer condensation with the tricyclic keto-lactone (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione [1]. This convergent reaction constructs the camptothecin B-ring in a single step, directly yielding the 7-(chloromethyl)-10,11-(ethylenedioxy)-(20S)-camptothecin scaffold [1]. The resulting 7-chloromethyl group serves as the electrophilic handle for nucleophilic displacement with N-methylpiperazine or other solubilizing amines to generate lurtotecan (GI147211) and related analogues [2]. This application is validated by the GlaxoSmithKline patent estate (US 5,559,235; EP 0540099) and the J. Med. Chem. 1995 primary disclosure, both of which explicitly identify intermediate (V) (CAS 149809-31-4) as the key precursor to the 10,11-ethylenedioxy series [3]. Procurement for this application typically requires 95–97% minimum purity with characterization by ¹H NMR, LC-MS, and HPLC to confirm the ortho-amino-ketone architecture and the absence of the regioisomeric 6-acyl contaminant .

Synthesis of Quaternary Ammonium Salt Camptothecin Derivatives with Enhanced Water Solubility

Beyond the piperazinylmethyl series, CAS 149809-31-4 is the gateway intermediate for an expanded library of inherently charged 7-substituted quaternary ammonium salt derivatives of 10,11-(ethylenedioxy)-(20S)-camptothecin [1]. In the 1996 J. Med. Chem. disclosure, eleven water-soluble quaternary ammonium salt derivatives—five from the methylenedioxy series and six from the ethylenedioxy series—were synthesized via Friedländer reaction followed by nucleophilic displacement with aromatic amines [1]. All compounds were more potent than camptothecin in the in vitro cleavable complex assay, and two ethylenedioxy quaternary salts (compounds 17 and 18) were more efficacious than topotecan in delaying HT-29 tumor growth in nude mice, with compound 18 demonstrating tumor regression in an extended in vivo model [1]. This structurally diverse quaternary salt library is accessible only through the ethylenedioxy intermediate (CAS 149809-31-4), as the methylenedioxy series produces a distinct set of analogues with different solubility and potency profiles [1].

Process Chemistry Optimization and Scale-Up for GMP Intermediate Production

The availability of two orthogonal synthetic routes to CAS 149809-31-4—the acetanilide protection/ZnCl₂ Friedel-Crafts route and the direct BCl₃/chloroacetonitrile acylation route—makes this intermediate an attractive target for process chemistry optimization and kilogram-scale production under GMP conditions [1]. Route 1 benefits from the directing effect of the acetamide protecting group and uses relatively inexpensive ZnCl₂ as the Lewis acid catalyst; Route 2 eliminates two synthetic operations (protection and deprotection), reducing solvent consumption, cycle time, and waste generation [2]. Process development groups can evaluate both routes against metrics of isolated yield, purity profile, catalyst cost, and E-factor to select the optimal manufacturing pathway [1]. Commercial availability from multiple suppliers at 95–98% purity with full Certificates of Analysis (including HPLC purity, ¹H NMR, and residual solvent analysis) supports immediate use in R&D-scale synthesis, while the patent-expired status of the underlying chemistry (US 5,559,235 expired 2013) removes freedom-to-operate barriers for generic intermediate manufacture [3].

Structure–Activity Relationship (SAR) Studies on the Camptothecin A-Ring: Ethylenedioxy vs. Methylenedioxy vs. Unsubstituted Congeners

For medicinal chemistry groups conducting systematic SAR exploration of the camptothecin A-ring substitution pattern, CAS 149809-31-4 is the definitive source of the 10,11-ethylenedioxy pharmacophore [1]. Direct comparative data from Luzzio et al. 1995 demonstrate that the ethylenedioxy modification produces a camptothecin derivative (compound 7) with 5.8 mg/mL solubility and a topoisomerase I IC₅₀ of 416 nM, while the methylenedioxy analogue (compound 6, from CAS 149809-26-7) yields 4.5 mg/mL solubility and an IC₅₀ of 300 nM [1]. This solubility–potency trade-off—higher solubility but slightly lower enzyme potency for the ethylenedioxy series—is exactly the type of quantitative SAR data that informs lead optimization decisions [2]. The unsubstituted 10,11-dihydroxy or 10,11-dimethoxy camptothecin congeners, in contrast, exhibit substantially poorer solubility profiles, underscoring the specific value of the ethylenedioxy modification for balancing potency with developability [1]. Procurement of both CAS 149809-31-4 (ethylenedioxy) and CAS 149809-26-7 (methylenedioxy) enables parallel synthesis of matched-pair analogues for rigorous head-to-head pharmacological profiling [2].

Quote Request

Request a Quote for 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.